3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid
Overview
Description
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is a compound that belongs to the class of pyrazole derivatives.
Mechanism of Action
Target of Action
Related compounds, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
For instance, some pyrazoline derivatives have been shown to reduce the activity of AChE, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
They have been shown to affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury .
Result of Action
Related compounds have been shown to cause significant reductions in ache levels, leading to behavioral changes and body movement impairment .
Biochemical Analysis
Biochemical Properties
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound has been shown to inhibit AchE activity, leading to altered nerve impulse transmission . Additionally, it interacts with reactive oxygen species (ROS) and can influence oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the expression of genes involved in oxidative stress response and apoptosis . It also affects cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with AchE results in the inhibition of the enzyme’s activity, which in turn affects neurotransmission . The compound also influences gene expression by modulating transcription factors and signaling pathways involved in stress response and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced oxidative stress and improved cellular function . At higher doses, it can induce toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. The compound can influence metabolic flux by altering the levels of key metabolites and modulating enzyme activities . These interactions can lead to changes in energy production, redox balance, and overall cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Coupling with Phenylacrylic Acid: The brominated pyrazole is coupled with phenylacrylic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid can undergo various chemical reactions, including:
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Biological Research: The compound is used as a tool to study biological pathways and molecular interactions involving pyrazole derivatives.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: The compound is investigated for its potential as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]acrylic acid
- 3-[4-(4-Fluoro-1H-pyrazol-1-yl)phenyl]acrylic acid
- 3-[4-(4-Methyl-1H-pyrazol-1-yl)phenyl]acrylic acid
Uniqueness
3-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]acrylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets .
Properties
IUPAC Name |
(E)-3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIEFYUOQFSLW-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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